molecular formula C13H10FN3 B612234 Osilodrostat CAS No. 928134-65-0

Osilodrostat

Cat. No. B612234
CAS RN: 928134-65-0
M. Wt: 227.237
InChI Key: USUZGMWDZDXMDG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osilodrostat is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .


Molecular Structure Analysis

Osilodrostat is an orally available small molecule 11β-hydroxylase inhibitor . It potently inhibits the enzyme 11β-hydroxylase [cytochrome P450 (CYP) 11B1] and also blocks aldosterone synthase (CYP11B2, steroid 18-hydroxylase) .


Physical And Chemical Properties Analysis

Osilodrostat phosphate has a molecular weight of 325.23 and is soluble in water at a concentration of ≥ 120 mg/mL at 4°C . It is designed to be taken orally due to its rapid absorption in the gastrointestinal tract and minor first-pass metabolism .

Scientific Research Applications

Treatment of Cushing’s Disease

Osilodrostat is a potent oral steroidogenesis inhibitor that has emerged as a new medical agent for patients with Cushing’s disease (CD) requiring long-term medical therapy for hypercortisolemia control . It has been assessed in clinical trials for its efficacy and safety . In a study conducted at a single center in Poland, osilodrostat treatment allowed for complete disease control in all patients over a period of 156 weeks .

Control of Hypercortisolemia

Osilodrostat has been found effective in controlling hypercortisolemia, a condition characterized by high levels of cortisol in the blood . In a study, all six patients met the key secondary endpoint of the LINC4 trial, achieving normalization of median urinary free cortisol .

Improvement of Metabolic and Cardiovascular Parameters

Patients treated with osilodrostat demonstrated significant improvement from baseline on most metabolic and cardiovascular parameters . This improvement was most evident at week 36 and sustained throughout the study period .

Inhibition of Cortisol Response to ACTH Stimulation

When the osilodrostat dose was increased to 3 mg per day, the inhibition of cortisol response to ACTH stimulation was observed . This suggests that osilodrostat can be used to control cortisol levels in conditions where ACTH stimulation is a concern .

Treatment of Endogenous Cushing’s Syndrome

Osilodrostat is a novel potent oral steroidogenesis inhibitor with a non-steroidal chemical structure, recently approved for the treatment of adult patients with endogenous Cushing’s syndrome . It is used when Cushing’s disease is not cured by pituitary surgery or when surgery is not an option .

Mechanism of Action

Target of Action

Osilodrostat primarily targets 11β-hydroxylase (also referred to as CYP11B1) and aldosterone synthase (CYP11B2) . These enzymes are responsible for the final step of cortisol and aldosterone biosynthesis .

Mode of Action

Osilodrostat acts by inhibiting the adrenal enzymes 11-beta-hydroxylase and aldosterone synthase . This inhibition leads to a decrease in the production of cortisol and aldosterone . By inhibiting 11β-hydroxylase, osilodrostat effectively lowers circulating cortisol levels, which is particularly beneficial in the treatment of Cushing’s disease .

Biochemical Pathways

The inhibition of 11β-hydroxylase by osilodrostat disrupts the biosynthesis of endogenous cortisol . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress, maintaining blood sugar levels, reducing inflammation, and regulating metabolism. In Cushing’s disease, cortisol levels are chronically and supraphysiologically elevated, often as a result of ACTH hypersecretion secondary to a pituitary tumor . By inhibiting the final step in cortisol biosynthesis, osilodrostat helps normalize these elevated cortisol levels .

Pharmacokinetics

Osilodrostat is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 1 hour . It has a half-life of around 4 hours across all examined doses, ranging from 0.5 to 200 mg after single and multiple doses . The median apparent volume of distribution (Vd) for osilodrostat is 101 L following a single oral dose (50 mg) in healthy volunteers . It is extensively metabolized by multiple enzymes, with no single enzyme contributing to more than 25% of total clearance . Most osilodrostat-related material is eliminated in urine (~90.6% of administered dose), with only 5.2% as unchanged osilodrostat .

Action Environment

The efficacy of osilodrostat can be influenced by various factors. Additionally, a trend of increasing AUCinf (area under the concentration–time curve from zero to infinity) for osilodrostat was observed in subjects with moderate-to-severe hepatic impairment . Osilodrostat exposure was similar across three renal function cohorts (normal, severe, and end-stage renal disease), indicating that renal function has no impact on osilodrostat exposure .

Safety and Hazards

Osilodrostat may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It can also cause decreased adrenal gland hormones, increased adrenal gland hormones, or low potassium level . Common side effects may include nausea, feeling tired, headache, or swelling .

Future Directions

Osilodrostat represents an important advance in the pharmacotherapy of Cushing’s disease. Available data suggest that osilodrostat is effective in controlling hypercortisolism in most treated patients with an acceptable safety profile . Further study is needed to examine the role of combination therapy as well as long-term outcomes of treated patients .

properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Osilodrostat

CAS RN

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928134-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osilodrostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSILODROSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.